
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with multiple hydroxyl groups and a methyl substitution. The trans- configuration indicates the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the quinoline core and the desired trans- configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives, quinones, and hydrogenated compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and quinoline core play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(f)quinoline: A simpler quinoline derivative without the hydroxyl and methyl substitutions.
Quinoline: The parent compound of the quinoline family.
Isoquinoline: A structural isomer of quinoline with different chemical properties.
Uniqueness
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- is unique due to its specific substitutions and trans- configuration, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
69319-44-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C14H19NO2/c1-15-8-2-3-10-9-5-7-13(16)14(17)11(9)4-6-12(10)15/h5,7,10,12,16-17H,2-4,6,8H2,1H3/t10-,12-/m0/s1 |
Clé InChI |
SWFUCNOWUPBIGO-JQWIXIFHSA-N |
SMILES isomérique |
CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC(=C3O)O |
SMILES canonique |
CN1CCCC2C1CCC3=C2C=CC(=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

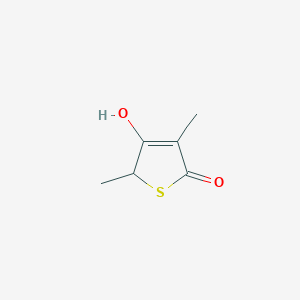
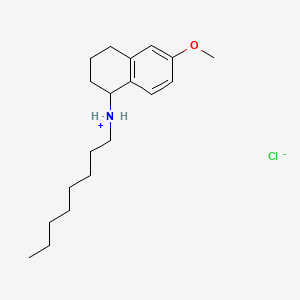

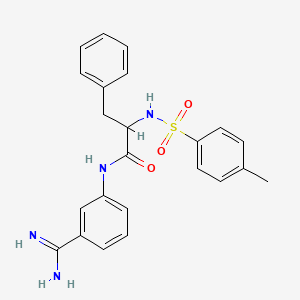
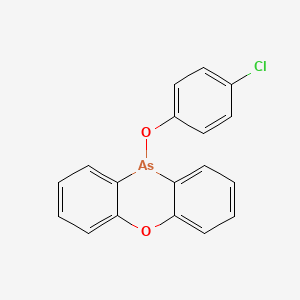

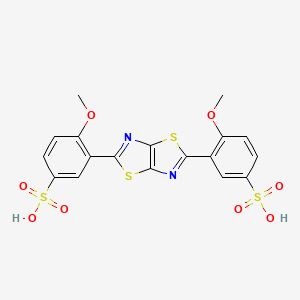
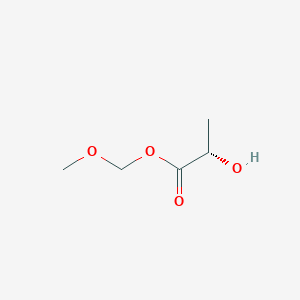


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
